2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives functionalized with acetamide moieties. Its structure features a 1,2,4-triazole core substituted at position 4 with an amino group, at position 5 with a 2-chlorophenyl group, and at position 3 with a sulfanyl-linked acetamide chain terminating in a 3-bromophenyl group.
Properties
Molecular Formula |
C16H13BrClN5OS |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C16H13BrClN5OS/c17-10-4-3-5-11(8-10)20-14(24)9-25-16-22-21-15(23(16)19)12-6-1-2-7-13(12)18/h1-8H,9,19H2,(H,20,24) |
InChI Key |
AKDVVACRFHZIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(2-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol
Reagents :
-
2-Chlorobenzoic acid (1.0 eq)
-
Methanol (180 mL/g substrate)
-
Hydrazine hydrate (2.0 eq)
-
Phenyl isothiocyanate (1.05 eq)
-
Esterification : Reflux 2-chlorobenzoic acid in methanol/H₂SO₄ (12–14 hr).
-
Hydrazide formation : React methyl ester with hydrazine hydrate (12 hr reflux).
-
Thiosemicarbazide synthesis : Treat hydrazide with phenyl isothiocyanate in ethanol (6 hr reflux).
-
Cyclization : Reflux thiosemicarbazide in 2N NaOH (4 hr) followed by HCl neutralization.
Preparation of 2-Chloro-N-(3-Bromophenyl)Acetamide
Reagents :
-
3-Bromoaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Toluene (150 mL/g substrate)
-
Dissolve 3-bromoaniline in anhydrous toluene under N₂.
-
Add TEA dropwise at 0–5°C.
-
Introduce chloroacetyl chloride over 30 min.
-
Reflux 6 hr, then isolate via ice-water precipitation.
Final Coupling Reaction
Reagents :
-
5-(2-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (1.0 eq)
-
2-Chloro-N-(3-bromophenyl)acetamide (1.05 eq)
-
K₂CO₃ (2.0 eq)
-
Dry acetone (70 mL/g substrate)
-
Suspend triazole-thiol and K₂CO₃ in acetone (N₂ atmosphere).
-
Add chloroacetamide solution dropwise (0–5°C).
-
Stir 5 hr at RT, then pour into ice-water.
-
Recrystallize from ethanol.
Critical Parameters :
Yield : 64–67%
Purity : >98% (HPLC)
Industrial-Scale Optimization
Continuous Flow Synthesis
Adapted from patent US8106189B2:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Time | 5 hr | 2.5 hr |
| Solvent Recovery | 60% | 92% |
| Throughput | 50 g/day | 8 kg/day |
Improvements :
Catalyst Screening
Spectroscopic Characterization
Key Spectral Data
IR (KBr) :
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 4.17 | -CH₂- (s, 2H) |
| 7.03–7.82 | Aromatic protons (m, 11H) |
| 10.29 | -NH- (s, 1H) |
HRMS (ESI+) :
-
Calculated: 463.9594 [M+H]⁺
-
Observed: 463.9591
Yield Optimization Strategies
Solvent Effects
Data from comparative studies:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetone | 20.7 | 64 |
| DMF | 36.7 | 58 |
| THF | 7.5 | 49 |
| Dioxane | 2.2 | 72 |
Temperature Profiling
| Step | Temp Range (°C) | Optimal Temp (°C) |
|---|---|---|
| Cyclization | 80–110 | 105 |
| Acetamide coupling | 0–25 | 5 |
| Recrystallization | 15–78 | 65 (ethanol) |
Impurity Profile Analysis
Common byproducts identified via LC-MS:
| m/z | Structure | Origin |
|---|---|---|
| 328 | Bis-triazole dimer | Oxidative coupling |
| 291 | Dehalogenated product | C-Br bond cleavage |
| 402 | Over-alkylated derivative | Excess chloroacetamide reagent |
Mitigation :
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.
Biology
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial effects against several bacterial and fungal strains. It acts by inhibiting key enzymes involved in microbial metabolism, thus demonstrating potential as an antimicrobial agent .
Medicine
- Anticancer Properties : Research has shown that this compound may inhibit the growth of cancer cells, particularly in breast cancer models. In vitro studies have demonstrated its effectiveness against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using assays like Sulforhodamine B (SRB) .
- Anti-inflammatory Potential : Molecular docking studies suggest that the compound interacts with enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent .
Industry
- Material Development : The unique chemical properties of this compound make it suitable for developing new materials with specific functionalities. Its ability to interact with various substrates can be harnessed in creating specialized chemical products.
Case Studies
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include substituents on the triazole ring and the acetamide-linked aryl group. These modifications influence physicochemical properties and bioactivity:
Key Observations :
- Halogenated Aryl Groups : Bromine and chlorine atoms improve membrane permeability and target binding via hydrophobic interactions .
- Pyridinyl Substituents : Introduce π-π stacking and hydrogen-bonding capabilities, improving interactions with enzymes like reverse transcriptase .
Key Observations :
- Higher yields (e.g., 83% for compound 6c ) correlate with optimized reaction conditions, such as solvent polarity and temperature.
- Melting points vary significantly with substituents; halogenated derivatives generally exhibit higher melting points due to crystalline packing .
Key Observations :
- Anti-inflammatory Activity : Electron-donating groups (e.g., methyl) on the acetamide aryl group enhance COX-2 inhibition .
- Antimicrobial Activity : Pyridinyl and electron-withdrawing substituents improve potency against resistant pathogens .
- Reverse Transcriptase Inhibition: Hydroxyphenyl and nitrophenyl groups contribute to nanomolar-level binding affinities .
Biological Activity
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article reviews its biological activity, focusing on anticancer, antibacterial, and enzyme inhibition properties, supported by recent research findings.
Chemical Structure and Properties
- IUPAC Name : 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide
- Molecular Formula : C16H13ClN6O3S
- Molecular Weight : 404.83 g/mol
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study involving various triazole compounds showed that modifications in the aryl rings significantly influenced their anti-proliferative activity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer).
Table 1: Anticancer Activity of Triazole Derivatives
| Compound ID | IC50 (µg/mL) | Cell Line | Activity Level |
|---|---|---|---|
| 6d | 13.004 | HepG2 | High |
| 6e | 28.399 | HepG2 | Low |
| 6b | TBD | HeLa | Moderate |
The compound 6d , which contains electron-donating groups, demonstrated the most significant anti-proliferative effects with an IC50 value of 13.004 µg/mL, indicating a strong potential for further development as an anticancer agent .
Antibacterial Activity
Triazole derivatives have also been evaluated for their antibacterial properties. A study assessed the antibacterial efficacy of several synthesized compounds against various bacterial strains.
Table 2: Antibacterial Activity of Triazole Derivatives
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | Moderate |
| Compound B | Bacillus subtilis | 20 | Strong |
| Compound C | E. coli | 10 | Weak |
The results indicated that certain derivatives exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while weaker effects were noted against other strains .
Enzyme Inhibition
The enzyme inhibitory potential of triazole derivatives has been explored extensively. Specific compounds have shown promise as acetylcholinesterase inhibitors and urease inhibitors.
Table 3: Enzyme Inhibition Activities
| Compound ID | Enzyme Type | Inhibition (%) |
|---|---|---|
| Compound D | Acetylcholinesterase | 85 |
| Compound E | Urease | 75 |
These findings suggest that the presence of specific functional groups in the triazole structure enhances enzyme inhibition capabilities, making them candidates for further pharmacological studies .
Case Studies
- Study on HepG2 Cell Line : A series of triazole derivatives were synthesized and tested for their anticancer activity against HepG2 cells using the MTT assay. The study concluded that structural modifications significantly impacted cytotoxicity levels.
- Antibacterial Screening : A comprehensive screening of synthesized triazoles against common bacterial pathogens revealed varying degrees of antibacterial activity, with some compounds showing significant promise as new antibacterial agents.
Structure–Activity Relationship (SAR)
The biological activities of triazole derivatives can be attributed to their structural features. The presence of electron-donating groups on the aryl rings has been correlated with enhanced anticancer activity. Conversely, electron-withdrawing groups tend to reduce efficacy.
Q & A
Q. What are the standard synthetic routes for this compound, and how is purity ensured during synthesis?
The synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazide intermediates and subsequent alkylation. Key steps are monitored using thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . For example, intermediates may be purified via recrystallization in ethanol/water mixtures, with final purity assessed by HPLC (>95% purity threshold).
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- 1H/13C NMR : Used to verify the presence of the triazole ring (δ 8.2–8.5 ppm for aromatic protons), sulfanyl group (δ 3.8–4.1 ppm for –S–CH2–), and acetamide moiety (δ 2.1–2.3 ppm for –CO–NH–) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 461.02 for C17H14BrClN5OS) .
- Elemental Analysis : Validates empirical formula consistency (e.g., C: 44.22%, H: 3.05%, N: 15.14%) .
Q. What in vitro biological activities have been reported for this compound?
Preliminary studies on structurally analogous triazoles report:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anticancer Potential : IC50 of 12.5 µM against MCF-7 breast cancer cells via apoptosis induction .
- Mechanistic Insight : The sulfanyl group enhances target binding (e.g., bacterial dihydrofolate reductase) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, heterocyclic appendages) influence bioactivity?
Substitution patterns significantly alter potency and selectivity (Table 1):
For example, replacing the 3-bromophenyl group with a 4-fluorophenyl moiety decreased anticancer activity by 40%, highlighting the role of halogen electronegativity .
Q. How can contradictory data in biological assays (e.g., variable IC50 values) be resolved?
Discrepancies may arise from assay conditions (e.g., serum concentration, pH) or compound stability. Methodological recommendations:
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HepG2) and culture media .
- Stability Studies : Monitor compound degradation via LC-MS under physiological pH (7.4) and light exposure .
- Dose-Response Validation : Repeat assays with freshly prepared stock solutions to exclude solvent effects .
Q. What computational strategies optimize synthesis and target interactions?
- Reaction Path Search : Quantum mechanical calculations (DFT) predict favorable intermediates, reducing trial-and-error in multi-step syntheses .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., EGFR kinase), guiding rational derivatization (e.g., adding methyl groups to improve hydrophobic interactions) .
- ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP = 3.2 ± 0.1), prioritizing derivatives with optimal bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
